molecular formula C10H12O3 B027457 (R)-2-(benzyloxy)propanoic acid CAS No. 100836-85-9

(R)-2-(benzyloxy)propanoic acid

Cat. No.: B027457
CAS No.: 100836-85-9
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-MRVPVSSYSA-N
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Description

(R)-2-(benzyloxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alcohol Protection and Benzylation Reactions : This compound is used for alcohol protection and in benzylation reactions, as detailed in the study by Poon, Albiniak, and Dudley (2007) in "Organic Syntheses" (Poon, Albiniak, & Dudley, 2007).

  • Synthesis of Stereoselective Compounds : It aids in the synthesis of ()-(R)-phenyl 2-phenylpropyl ketone with virtually no loss of chiral information, as noted by Bratovanov and Bienz (1997) in "Tetrahedron-asymmetry" (Bratovanov & Bienz, 1997).

  • Precursor in Chemical Synthesis : This acid serves as a precursor in the synthesis of unsaturated sulfones and is used in acid-catalyzed benzylation, according to Enders, Berg, and Jandeleit (2003) in "Organic Syntheses" (Enders, Berg, & Jandeleit, 2003).

  • Benzyl Ester Synthesis : The compound is significant in the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur-containing benzyl ester, as explored by Sasaki, Kawamoto, and Tanabe (2018) in "Molbank" (Sasaki, Kawamoto, & Tanabe, 2018).

  • Macromolecular Analogues : It may also be used as a macromolecular analogue of organic molecules with "accidental degeneracy" or "cryptochirality", as discussed by Peerlings, Struijk, and Meijer (1998) in "Chirality" (Peerlings, Struijk, & Meijer, 1998).

  • Study of Adenine-Containing Proteins : This acid is involved in the synthesis of adenine-related compounds, useful in studying adenine-containing proteins, as shown in the work of Overberger and Chang (1989) in "Tetrahedron Letters" (Overberger & Chang, 1989).

  • Formal Total Synthesis of Taurospongin A : The enantiomerically pure form of a related compound was applied to a new formal total synthesis of taurospongin A, according to Fujino and Sugai (2008) in "Advanced Synthesis & Catalysis" (Fujino & Sugai, 2008).

Safety and Hazards

The safety data sheet for “®-2-(benzyloxy)propanoic acid” indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . The compound should be handled with personal protective equipment, and exposure should be avoided .

Properties

IUPAC Name

(2R)-2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426463
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100836-85-9
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-phenylmethoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
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[Compound]
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phenylalkyl
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12 g
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
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51.5 g
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375 mL
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500 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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